Tetris

Description

Structure

3D Structure

Properties

IUPAC Name |

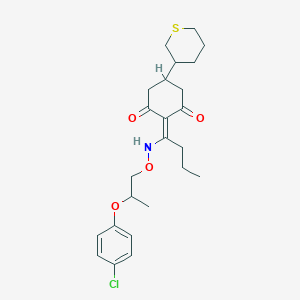

2-[N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClNO4S/c1-3-5-21(26-29-14-16(2)30-20-9-7-19(25)8-10-20)24-22(27)12-18(13-23(24)28)17-6-4-11-31-15-17/h7-10,16-18,27H,3-6,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQUFUKTQHISJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NOCC(C)OC1=CC=C(C=C1)Cl)C2=C(CC(CC2=O)C3CCCSC3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057969 | |

| Record name | Profoxydim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139001-49-3 | |

| Record name | Profoxydim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139001-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profoxydim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139001493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profoxydim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclohexen-1-one, 2-[1-[[2-(4-chlorophenoxy)propoxy]imino]butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFOXYDIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7QYT6EW74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Porphyrin Based Tetris Compounds : Design, Synthesis, and Structural Analysis

Fundamental Principles of Porphyrin Chemistry in Supramolecular Assemblies

Porphyrins are macrocyclic organic compounds characterized by a core structure of four pyrrole (B145914) rings linked by methine bridges. Their extended π-electron system gives rise to distinctive optical and electronic properties. In the context of supramolecular chemistry, porphyrins are highly valuable due to their rigid planar structure, thermal and oxidative stability, and their ability to coordinate with a wide range of metal ions uoc.grresearchgate.netnih.gov. These features make them ideal candidates for constructing ordered molecular assemblies uoc.grfrontiersin.org.

Tetraphenylporphyrin (B126558) (TPP) as a Modular Building Block

Tetraphenylporphyrin (TPP), or 5,10,15,20-Tetraphenylporphyrin, is a synthetic porphyrin that is particularly useful as a modular building block in supramolecular chemistry wikipedia.orgfishersci.capsu.edu. Its symmetrically substituted structure and relative ease of synthesis contribute to its widespread use wikipedia.orgpsu.edu. The four phenyl groups at the meso positions (the methine bridges linking the pyrrole rings) provide convenient sites for further chemical modification wikipedia.orgnih.gov. By functionalizing these peripheral phenyl rings, researchers can introduce specific chemical handles or recognition sites that direct the assembly of multiple porphyrin units into larger, ordered structures psu.edu. TPP's robust framework and tunable properties, achievable through peripheral substitution and metalation, make it a versatile component for building complex molecular architectures psu.edu.

Role of Peripheral Functionalization in Directed Synthesis

Peripheral functionalization of porphyrins, particularly at the meso positions of TPP, is crucial for controlling the formation of supramolecular assemblies and covalent arrays psu.edunih.gov. By attaching specific functional groups to the phenyl rings, chemists can dictate how individual porphyrin units interact and connect. These functional groups can facilitate non-covalent interactions such as hydrogen bonding or coordination to metal ions, leading to self-assembled networks uoc.grpsu.eduresearchgate.net. Alternatively, reactive functional groups can be introduced to enable covalent coupling reactions, allowing for the directed synthesis of precisely linked porphyrin arrays escholarship.orgrsc.org. This strategic functionalization is key to creating complex architectures like the porphyrin "Tetris" compounds, where the shape and connectivity of the porphyrin units are pre-defined by the positioning of reactive termini nottingham.ac.uk. The ability to modify the periphery allows for fine-tuning of the porphyrin's properties and directing the formation of desired supramolecular or covalent structures researchgate.netnih.gov.

Synthetic Strategies for Porphyrin "this compound" Arrays

The construction of porphyrin "this compound" arrays involves sophisticated synthetic strategies that link multiple porphyrin units together in specific geometric arrangements nottingham.ac.uk. These strategies typically rely on the preparation of porphyrin monomers bearing reactive functional groups at designated positions, followed by controlled coupling reactions to form the desired multi-porphyrin architectures escholarship.orgnottingham.ac.uk. The "this compound" design, for instance, involves linking four square-like TPP units using alkyne bridges to create shapes analogous to the Tetriminos (T, I, L/J, S/Z, and O) nottingham.ac.uk.

Synthesis of Precursor Porphyrin Monomers with Reactive Termini

The synthesis of porphyrin "this compound" arrays begins with the preparation of individual porphyrin monomers that are functionalized with specific reactive termini. These termini serve as connection points for linking the monomers together in a controlled manner nottingham.ac.uk. Common reactive groups used for this purpose include bromoaryl and alkyne functionalities, which are amenable to various coupling chemistries nottingham.ac.uk.

Bromoaryl-terminated porphyrins are important precursors in the synthesis of larger porphyrin arrays and frameworks nottingham.ac.ukresearchgate.net. The bromo (Br) substituent on an aryl ring attached to the porphyrin core provides a reactive site for various cross-coupling reactions, such as Palladium-catalyzed Sonogashira or Suzuki couplings, which are widely used to form carbon-carbon bonds researchgate.netacs.org.

The synthesis of bromoaryl-terminated porphyrins often involves the condensation of pyrrole with a mixture of aldehydes, one of which contains a bromoaryl substituent acs.org. Alternatively, bromination can be performed on a pre-formed porphyrin containing aryl groups acs.org. Research has explored methods for the regioselective introduction of bromine atoms onto the porphyrin periphery or the meso-aryl substituents acs.orgmdpi.com. For example, direct C-H arylation of porphyrins with aryl bromides using palladium catalysis has been reported as an efficient method for introducing aryl groups, which can be pre-brominated acs.orgmdpi.com. Another approach involves the synthesis of porphyrins with removable blocking groups, such as trimethylsilyl (B98337) (TMS) groups, on the aryl rings, followed by reaction with brominating agents researchgate.net.

Bromoaryl-terminated porphyrin dimers have also been synthesized for incorporation into covalent organic frameworks (COFs) nottingham.ac.ukresearchgate.net. X-ray diffraction data of these dimers showed that crystals grown as trifluoroacetic acid (TFA) salts exhibited significant distortion of the porphyrin ring due to the presence of TFA anions nottingham.ac.ukresearchgate.net.

Alkyne-terminated porphyrins are highly versatile building blocks, particularly useful for constructing conjugated porphyrin arrays through coupling reactions like the Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry rsc.orgnottingham.ac.uknih.govrsc.orgmdpi.combeilstein-journals.org. The terminal alkyne group provides a reactive handle for forming rigid ethyne (B1235809) linkages between porphyrin units rsc.orgnottingham.ac.uk.

The synthesis of alkyne-terminated porphyrins can involve the reaction of functionalized porphyrins with reagents containing terminal alkyne groups. For instance, monoalkylation of tetra(4-hydroxyphenyl)porphyrin with propargyl bromide in the presence of a base like K₂CO₃ has been used to introduce alkyne functionalities mdpi.comnih.gov. Optimizing the stoichiometry of reagents is important to control the degree of alkylation and limit the formation of multi-alkynylated products nih.gov.

Another synthetic methodology features the use of stable protecting groups, such as the trimethylacetyl (pivaloyl) group, during the synthesis of alkynyl-terminated metalloporphyrins nih.gov. Attempts to synthesize these compounds without protecting groups can lead to unwanted polymerization nih.gov. The resulting alkynyl-terminated porphyrins can then be used in efficient coupling reactions, such as click chemistry, to create complex structures like porphyrin dendrimers or arrays nih.govmdpi.com. Alkyne-terminated porphyrins have been successfully incorporated into various architectures, including conjugated porphyrin arrays linked by polyene bridges acs.org and supramolecular assemblies formed via template-directed synthesis rsc.org.

Data on the synthesis of mono-alkyne metalloporphyrin (ZnTPP) from tetra(4-hydroxyphenyl)porphyrin using propargyl bromide and K₂CO₃ in DMSO highlights a typical synthetic approach nih.gov.

| Reactants | Quantity | Solvent | Base | Temperature | Time |

| Tetra(4-hydroxyphenyl)porphyrin | 340 mg (0.5 mmol) | DMSO | K₂CO₃ | 50 °C | Overnight |

| Propargyl bromide | 0.046 mL (0.52 mmol) | DMSO |

Note: This table is intended to be interactive, allowing for sorting and filtering if the platform supports it.

Detailed research findings on the synthesis and properties of these functionalized porphyrin monomers and their assembly into larger arrays are crucial for understanding the structure-property relationships of porphyrin-based "this compound" compounds rsc.orgnottingham.ac.uknih.gov.

TMS-Terminated Porphyrin Synthesis

The synthesis of porphyrin-based "this compound" compounds often utilizes a modular building-block approach. nih.govacs.org A key step in this approach involves the synthesis of porphyrin units terminated with functional groups that facilitate subsequent coupling reactions. Trimethylsilyl (TMS) groups are frequently employed as convenient "proto-anchor" groups for alkyne substituents due to their stability and ease of synthesis. nih.govacs.org TMS-terminated porphyrins can be synthesized through various methods, including acid-catalyzed condensation reactions of pyrrole and appropriate aldehydes, followed by oxidation. ulisboa.ptnih.gov For instance, trans-substituted porphyrins bearing a TMS-ethynylphenyl group can be synthesized using a reaction with reactants in acetonitrile (B52724) catalyzed by BF₃·Et₂O and NH₄Cl, followed by oxidation with DDQ. cmu.edu TMS-alkyne substituents are particularly useful in the context of attaching molecular wires, including porphyrin nanoribbons, to surfaces like gold electrodes, as they provide suitable connections after cleavage of the TMS group. nih.govacs.org

Alkyne-Bridged Coupling Reactions for Porphyrin Dimer and Array Formation

Alkyne-bridged coupling reactions are a very effective and useful method for the synthesis of linear and cyclic acetylene-bridged porphyrin arrays. nih.gov These reactions allow for the precise linking of porphyrin building blocks to create larger, conjugated structures. Conjugated porphyrin arrays, assembled using alkyne bridging units, have been extensively explored due to their attractive electronic, optical, and electrochemical properties. researchgate.netresearchgate.net

Synthesis of Porphyrin Dimers for Subsequent Integration

The synthesis of porphyrin dimers is a fundamental step in constructing larger porphyrin arrays. A modular building-block approach is commonly used for this purpose. nih.govacs.org Porphyrin dimers can be selectively joined via Pd(0)-catalyzed coupling reactions, such as the coupling of an ethyne porphyrin and an iodo porphyrin. nih.govacs.org Sonogashira coupling, a type of Pd-catalyzed cross-coupling, has been successfully employed for the synthesis of diethynylphenylene-bridged porphyrin dimers. nih.gov Cu-catalyzed Eglinton coupling methodology has also been used to synthesize free base and Zn metallated porphyrin dimers. researchgate.net These synthesized dimers then serve as key intermediates for the construction of more complex multi-porphyrin arrays.

Construction of Multi-Porphyrin Arrays Inspired by Tetrimino Shapes (T, I, L/J, S/Z, O)

Multi-porphyrin arrays designed to mimic the shapes of this compound tetriminos (T, I, L/J, S/Z, O) are constructed by linking four porphyrin units, typically tetraphenylporphyrin (TPP) units, using alkyne bridges. researchgate.netnottingham.ac.uk This construction relies on the controlled coupling of porphyrin building blocks, including the dimers synthesized in the previous step. The precise arrangement and connectivity of the porphyrin units through alkyne linkers are crucial for achieving the desired shapes and controlling the electronic interactions within the array. researchgate.netnottingham.ac.uk This modular approach, starting from functionalized porphyrin monomers and dimers, allows for the systematic assembly of these geometrically defined molecular structures. nottingham.ac.uk

Advanced Spectroscopic Characterization Techniques for Porphyrin "this compound" Compounds

Characterization of porphyrin "this compound" compounds is essential to confirm their structure, purity, and electronic properties. A range of spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of porphyrin "this compound" compounds. researchgate.netnottingham.ac.uk ¹H NMR and ¹³C NMR spectroscopy are routinely used to characterize porphyrin compounds, providing detailed information about the chemical environment of the atoms within the molecule. mdpi.com The highly conjugated macrocyclic aromatic core of porphyrins gives rise to characteristic NMR spectra. nih.gov

Detailed analysis of chemical shifts and coupling patterns in the NMR spectra of porphyrin "this compound" compounds provides crucial information about their structure and the electronic interactions between the porphyrin units. The ring current effect in porphyrins causes significant shifts in the ¹H NMR resonances. nih.govmdpi.com Inner N-H protons of free-base porphyrins typically resonate at high field (around -2 ppm), while protons on the periphery of the macrocycle, such as meso and pyrrole protons, are shifted downfield (around 8-10 ppm). nih.gov

The symmetry of the porphyrin system influences the complexity of the NMR spectrum; highly symmetrical porphyrins like tetraphenylporphyrin (TPP) exhibit simple ¹H NMR spectra. ulisboa.pt Coupling patterns (splitting of resonances) provide information about the connectivity of atoms and the spatial arrangement of different parts of the molecule. nih.gov Analysis of coupling constants can reveal details about the torsional angles between linked porphyrin units in alkyne-bridged arrays. nih.gov NMR spectroscopy is particularly useful for highlighting the subtle structural differences between different "this compound" shapes. researchgate.netnottingham.ac.uk

NMR data for porphyrin complexes often include characteristic peaks for different proton and carbon environments. For example, ¹H NMR spectra of substituted porphyrins show distinct signals for porphyrin protons and substituents. mdpi.com ¹³C NMR spectra show characteristic peaks for ring carbon atoms and substituents. mdpi.com

Key ¹H NMR Chemical Shift Regions for Porphyrins:

| Proton Type | Typical Chemical Shift (ppm) |

| Inner N-H | -4 to 0 |

| Pyrrole-β | 7 to 9 |

| Meso | 9 to 11 |

| Peripheral Substituents | Varies depending on group |

Note: These are typical ranges and can be influenced by substituents, metalation, and solvent. nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Architecture

Investigation of Crystal Packing and Intermolecular Interactions

Computational Modeling and Theoretical Studies of Porphyrin "this compound" Compounds

Computational modeling and theoretical studies complement experimental techniques by providing insights into the electronic structure, conformation, stability, and reactivity of porphyrin "this compound" compounds at a molecular level. These methods can help rationalize experimental observations and predict the behavior of these complex molecules under different conditions.

Molecular Dynamics (MD) Simulations of Assembly Processes

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules based on physical laws, MD can provide insights into molecular conformations, dynamics, and assembly processes that are difficult to observe experimentally. For porphyrin-based systems, MD simulations are particularly valuable for understanding how these molecules behave in various environments, such as in solution or on surfaces, and how they interact with each other to form larger assemblies.

While specific MD simulations focusing solely on the assembly processes of the four-TPP-unit this compound shapes were not explicitly detailed in the search results, MD simulations have been widely applied to study the structure, dynamics, and assembly of related porphyrin arrays and linked systems, demonstrating the relevance and potential of this technique for the this compound compounds.

For instance, MD simulations have been employed to characterize the conformational ensemble of a hexameric porphyrin array linked by diphenylethyne units in solution. nih.gov These simulations, validated against experimental X-ray scattering data, revealed large amplitude motions within the array, including porphyrin ring "tipping" around the linkage axes and extended array "breathing" motions involving torsional distortions. nih.gov Such studies provide crucial information about the flexibility and dynamic behavior of linked porphyrin systems in solution.

MD simulations have also been utilized to investigate the self-assembly of peptide amphiphile nanofibers incorporating metalloporphyrin arrays. fishersci.ca These simulations provided atomistic details about the structure of the assembled fibers, including the distribution and relative orientation of the porphyrin chromophores within the nanoscale architecture. fishersci.ca This highlights the capability of MD to model the arrangement of porphyrins within complex supramolecular assemblies.

Furthermore, MD simulations have been used in conjunction with experimental techniques like scanning tunneling microscopy (STM) and electrochemistry to understand the dynamic behavior and self-assembly of tetraporphyrin monolayers on surfaces like graphite. guidetopharmacology.org These studies have provided insights into the structure and dynamics within the assembled phases, including the influence of molecular design on the resulting supramolecular arrangement. guidetopharmacology.org Molecular modeling, including energy minimization techniques, has also been applied to elucidate the likely structures of tetrameric porphyrin arrays, suggesting non-planar conformations due to steric interactions. nih.gov

Although direct MD simulations specifically targeting the assembly of the alkyne-linked four-TPP-unit this compound shapes were not found, the successful application of MD to structurally related porphyrin arrays and assemblies underscores its potential as a powerful tool. MD simulations could be used to investigate the preferred conformations of the this compound molecules in different environments, explore the mechanisms by which they self-assemble (e.g., through π-π stacking or other intermolecular forces), and predict the structures and dynamics of the resulting supramolecular architectures. Such simulations would complement experimental studies and provide a deeper understanding of the factors governing the design and assembly of these intricate porphyrin-based systems.

Compound Table

Molecular Tetris in Supramolecular Chemistry and Self Assembly

Principles of Sequence-Specific Stacking in Molecular Assembly

Sequence-specific stacking in molecular assembly refers to the controlled arrangement of molecules in a particular order or pattern, driven by specific non-covalent interactions between adjacent units. This is crucial for building well-defined supramolecular structures with desired properties. researchgate.netresearchgate.net The analogy to Tetris highlights the importance of the shape and interaction potential of each "piece" in determining how they fit together. science20.com

Hydrogen Bonding as a Directing Force in Molecular Stacking

Hydrogen bonding plays a significant role in directing the stacking of molecules by providing specific, directional interactions between molecular components. helsinki.fi These interactions, involving a hydrogen atom shared between two electronegative atoms, can pre-organize molecules and influence their orientation during assembly. helsinki.fisiesascs.edu.in

For example, self-complementary hydrogen bonds can drive the dimerization or polymerization of molecular building blocks, leading to the formation of ordered stacks. researchgate.netresearchgate.net Research has shown that the stability of π-stacks can be enhanced by self-complementary N–H···N hydrogen bonds. researchgate.netresearchgate.net Studies on aryldipyrrolidone dyes have demonstrated that hydrogen bonding can lead to unconventional columnar liquid-crystalline phases where the dyes are oriented parallel to the columnar axis. rsc.org

Role of π-π Interactions in Aromatic Stacking Architectures

π-π interactions, the attractive forces between aromatic rings, are fundamental to the stacking of π-conjugated molecules, a key feature in many supramolecular architectures. helsinki.fiwikipedia.org These interactions contribute significantly to the stability and structure of assemblies like DNA, proteins, and synthetic π-stacked materials. researchgate.nethelsinki.fiwikipedia.org

While often referred to as "π-π stacking," theoretical studies suggest that direct face-to-face (sandwich) stacking can be electrostatically repulsive. wikipedia.org More commonly observed and electrostatically attractive are staggered (parallel-displaced) or T-shaped orientations, where favorable interactions between partially positive hydrogen atoms and partially negative carbon atoms of adjacent aromatic rings occur. wikipedia.org These interactions are crucial for constructing well-organized π-stacks, especially when dealing with the inherent weakness and context-sensitivity of van der Waals forces alone. researchgate.netresearchgate.net The presence of hydrogen bonding can further enhance the stability of π-π stacking interactions by influencing electron distribution in the aromatic rings. helsinki.fi

Design and Synthesis of Molecular "this compound Pieces"

The successful construction of "Molecular this compound" architectures hinges on the rational design and synthesis of molecular building blocks with specific shapes, interaction sites, and recognition capabilities. These molecules are engineered to fit together in a predictable manner through non-covalent interactions.

Molecular Clips and Polycyclic Templates for Defined Stacking Voids

Molecular clips and rigid polycyclic templates are designed to create pre-organized structures with defined cavities or voids that can accommodate guest molecules or direct the stacking of other molecular components. researchgate.netnih.gov Molecular clips, often U-shaped architectures with aromatic sidewalls, can bind flat molecules through clipping interactions, frequently involving π-π stacking. researchgate.netnih.gov

Rigid polycyclic templates can be used to maintain a fixed distance and orientation between interacting units, such as parallel aromatic faces, creating a non-collapsible void for stacking. researchgate.netresearchgate.net This design strategy helps to overcome the challenges associated with the flexibility of molecules and the non-directional nature of some non-covalent interactions, enabling the construction of well-defined multi-layer π-stacks. researchgate.netresearchgate.net Examples include the design of shape-persistent aromatic clips that self-dimerize to form quadruple π-stacks stabilized by hydrogen bonds. researchgate.netresearchgate.net

Engineering Shape Complementarity for Controlled Assembly

Shape complementarity is a fundamental principle in "Molecular this compound," ensuring that the designed molecular pieces fit together specifically and selectively. chinesechemsoc.orglu.se This concept, analogous to a lock and key, is widely observed in biological recognition processes and is a powerful tool in synthetic supramolecular chemistry to control self-assembly. lu.senih.gov

Engineering shape complementarity involves designing molecules with specific contours, functional groups, and interaction sites that match those of their intended partners. chinesechemsoc.orglu.senih.gov This can involve incorporating features like convergent and divergent angles in ligands for metal-organic assemblies or designing molecules with multiple curvatures. chinesechemsoc.orgchinesechemsoc.org By carefully controlling the shape and spatial arrangement of interaction sites, chemists can direct the formation of specific assemblies, minimizing the formation of undesired structures. chinesechemsoc.orgchinesechemsoc.org Research has shown that enhanced shape complementarity can be achieved by incorporating additional functional groups near coordination sites to provide complementarity through steric or electrostatic interactions. chinesechemsoc.org

Self-Assembly Strategies for "Molecular this compound" Architectures

Various self-assembly strategies are employed to construct "Molecular this compound" architectures, leveraging the programmed non-covalent interactions between the designed molecular pieces. These strategies aim to guide the spontaneous organization of molecules into ordered supramolecular structures under specific conditions. wikipedia.org

One approach involves the use of temperature-triggered assembly, where thermal energy is used to increase molecular mobility and induce conformation fitting, followed by locking molecules in specific arrangements through interactions like π-π stacking. pku.edu.cnnih.gov This "this compound strategy" has been applied to the assembly of organic semiconductors, leading to the formation of highly ordered microwire arrays upon heating. pku.edu.cnnih.gov

Another strategy involves the self-assembly of molecular clips or other building blocks in solution, driven by a combination of hydrogen bonding and π-π interactions, to form defined stacks or supramolecular polymers. researchgate.netresearchgate.netresearchgate.net The choice of molecular spine units in clip designs plays a crucial role in controlling the spacing, orientation, and pre-organization of aromatic units for long-range spatial ordering. researchgate.net

Metal-ligand coordination is also a powerful tool for directing the self-assembly of complex architectures, where metal ions act as Вершины connecting organic ligands designed with specific shapes and coordination sites. acs.orgchinesechemsoc.org This approach has been used to create discrete metal-organic assemblies with controlled shapes and sizes. acs.orgchinesechemsoc.org

Furthermore, self-assembly can occur at interfaces, such as liquid/solid interfaces, where molecules adsorb onto a surface and organize into ordered networks guided by interactions with the surface and between themselves. kuleuven.bersc.org This allows for the fabrication of ordered supramolecular structures on surfaces, which can be relevant for applications in materials science. kuleuven.bersc.org

The "Molecular this compound" concept highlights the importance of designing molecular building blocks with complementary shapes and interaction potentials to achieve controlled and sequence-specific assembly into functional supramolecular architectures.

Compounds Mentioned and Their PubChem CIDs:

While the article focuses on the concept of "Molecular this compound" and the types of molecules used as "pieces" (like molecular clips, polycyclic templates, and organic semiconductors), specific individual compounds are often components of these systems or examples used in research. Identifying the exact "compound 'this compound'" is not possible as "this compound" refers to the assembly concept. However, based on the search results, some types of molecules and example compounds involved in such assemblies are listed below with relevant PubChem CIDs where available.

| Compound Type / Example | PubChem CID (if available) |

| Aromatic amide-based ligands (L1-L3) | Not specified in source |

| 1,8-diazatriptycene core | Not specified in source |

| Benzothieno[3,2-b]benzothiophene (BTBT) | 14555296 nih.gov |

| Decyl chain (as a substituent) | 31290 |

| Molecular clips (general) | Not applicable (class) |

| Polycyclic templates (general) | Not applicable (class) |

| Perylene diimide (PDI) derivatives | 101674 (Perylene-3,4:9,10-tetracarboxylic diimide) |

| Pillar[n]arenes (e.g., Pillar lu.searene) | 14541007 (Pillar lu.searene) |

| Adiponitrile | 8064 |

| Resorcinol (1,3-dihydroxybenzene) | 5053 |

| 1,2-bis(4-pyridyl)ethylene (trans) | 5355629 |

| Dehydrobenzo researchgate.netannulene (DBA) derivatives | Not specified in source |

| Benzene-carboxylic acids | Not applicable (class) |

| Tetrabromotetrathienoanthracene | Not specified in source |

| Phosphonate-modified BTBT (CₙP-BTBT) | Not specified in source |

| Cucurbit[n]urils (e.g., Cucurbit helsinki.fiuril) | 10252139 (Cucurbit helsinki.fiuril) |

| Viologen derivatives | Not applicable (class) |

Detailed Research Findings (Examples):

Research in "Molecular this compound" has provided detailed insights into the forces and designs that govern molecular assembly.

| Research Area | Key Findings | Source |

| Sequence-Specific Stacking of Molecular Clips | Designed shape-persistent aromatic clips that self-dimerize into quadruple π-stacks. researchgate.netresearchgate.net Stability enhanced by self-complementary N–H···N hydrogen bonds. researchgate.netresearchgate.net Regioisomerism of π-canopy unit finely regulates stability. researchgate.netresearchgate.net Small guests can compete with self-dimerization to form triple π-stack inclusion complexes. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Hydrogen Bonding and π-π Stacking Influence | Hydrogen bonding enhances the stability of π-π stacking interactions due to electron depletion from aromatic rings. helsinki.fi | helsinki.fi |

| Shape Complementarity in Metal-Organic Assembly | Design of ligands with multiple curvatures for enhanced shape complementarity can direct self-assembly towards single, well-defined structures (e.g., Pd₂L₄ cage, Pd₄L₈ double-walled metallomacrocycle). chinesechemsoc.orgchinesechemsoc.org | chinesechemsoc.orgchinesechemsoc.org |

| Temperature-Triggered Assembly | Demonstrated a "this compound strategy" for temperature-triggered supramolecular assembly of organic semiconductors (e.g., BTBT derivative T-C10). pku.edu.cnnih.gov Heating increases rotational freedom and induces conformation-fitting via π-π interactions, leading to ordered microwire arrays. pku.edu.cnnih.gov | pku.edu.cnnih.gov |

| Shape and Size Complementarity in Colloidal Assembly | Lock-and-key interactions based on complementary shapes can drive the specific assembly of colloidal particles into defined clusters ("colloidal molecules"). lu.se Temperature-dependent changes in particle size and conformation can reversibly tune the assembly. lu.se | lu.se |

These findings highlight the progress in designing molecules that behave as predictable building blocks, allowing for the construction of complex supramolecular architectures with control over their structure and properties through the principles of "Molecular this compound."

Hierarchical Self-Dimerization and Multi-Stack Formation

The π-clip molecules exhibit hierarchical self-assembly, beginning with self-dimerization in solution researchgate.net. This dimerization is driven by self-complementary N–H···N hydrogen bonds and the formation of quadruple π-stacks researchgate.net. The stability of these dimers is influenced by the regioisomerism of the π-canopy unit within the molecular clip structure researchgate.net. Beyond dimerization, these units can further assemble into higher-order structures, including infinite π-columns, demonstrating a hierarchical growth process researchgate.netresearchgate.net. This controlled self-assembly allows for the formation of layered aromatic structures with notable structural regularity researchgate.net.

Guest-Host Interactions in Inclusion Complexes

"Molecular this compound" systems can also engage in guest-host interactions, forming inclusion complexes researchgate.netresearchgate.net. Small polyheterocyclic guest molecules can effectively compete with the self-dimerization of the host π-clip molecules researchgate.netresearchgate.netdntb.gov.ua. This competition can lead to the formation of triple π-stack inclusion complexes, where a guest molecule is encapsulated within the host framework researchgate.netresearchgate.net. The formation and stability of these inclusion complexes are influenced by factors such as electrostatic polarization of the π-surface and bifurcated hydrogen bonds between the host and the guest researchgate.netresearchgate.net. Understanding the balance between self-dimerization and guest binding is crucial for controlling the resulting supramolecular architecture researchgate.net.

Characterization of Self-Assembled "Molecular this compound" Structures

The intricate structures formed through "Molecular this compound" assembly require a range of characterization techniques to elucidate their formation, structure, and properties researchgate.netresearchgate.net.

Solution-State Spectroscopic Techniques (e.g., NMR)

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the self-assembly process of "Molecular this compound" systems in solution researchgate.netresearchgate.netpku.edu.cn. Changes in chemical shifts and signal patterns in NMR spectra upon variations in concentration or the addition of guests provide insights into intermolecular association, dimerization, and guest binding events researchgate.netresearchgate.net. For instance, partial ¹H NMR spectra have been used to demonstrate the spectroscopic signatures of intermolecular association in π-clip molecules like C-NI researchgate.net.

Solid-State Structural Determination (e.g., X-ray Crystallography)

X-ray crystallography is essential for determining the precise three-dimensional structure of the self-assembled "Molecular this compound" structures in the solid state researchgate.netresearchgate.netresearchgate.netacs.orgacs.org. This technique provides detailed information about molecular packing, hydrogen bonding networks, and π-π stacking distances, confirming the formation of dimers, multi-stacks, and inclusion complexes researchgate.netresearchgate.netresearchgate.netacs.org. X-ray structures of π-clip molecules like C-NI have been determined, showing ORTEP diagrams and revealing details of self-dimerization and hierarchical self-assembly researchgate.netresearchgate.net.

Theoretical and Computational Approaches to "Molecular this compound" Assembly

Theoretical calculations and computational modeling play a vital role in understanding the driving forces, stability, and dynamics of "Molecular this compound" assembly researchgate.netresearchgate.netacs.org. These approaches can complement experimental findings by providing insights at the molecular level researchgate.netresearchgate.net. Computational studies, including density functional theory (DFT) calculations, can help to predict binding energies, analyze non-covalent interactions, and model the potential energy landscapes of the assembly processes researchgate.netresearchgate.netacs.org. This allows for a deeper understanding of the cooperative versus competitive processes involved in self-dimerization and guest encapsulation researchgate.net.

Understanding Cooperative vs. Competitive Assembly Processes

Molecular self-assembly processes can be characterized by their cooperativity. Cooperativity describes how the interaction between molecules influences the likelihood of further molecules joining the assembly.

Cooperative Assembly: In cooperative assembly, the binding of one molecule enhances the binding affinity of subsequent molecules, leading to a rapid growth of the assembled structure once an initial nucleus is formed wpmucdn.comrsc.org. This is often likened to a "nucleation-elongation" mechanism, where overcoming an initial energy barrier (nucleation) is followed by facile addition of monomers (elongation) ru.nlwpmucdn.com. Positive cooperativity results when the interplay of interactions favors the binding of subsequent molecules rsc.org. Examples can include the formation of micelles above a critical micelle concentration or the assembly of supramolecular polymers ru.nlwpmucdn.com.

Competitive Assembly: Competitive assembly occurs when different molecules or different assembly pathways compete for the same building blocks ru.nl. This can lead to the formation of different structures or morphologies depending on the relative strengths of interactions and assembly kinetics ru.nl. Understanding competition is vital for controlling the final assembled structure and preventing the formation of undesired aggregates ru.nl. For instance, different aggregation pathways can compete for molecular building blocks, a phenomenon termed pathway complexity ru.nl. A small polyheterocyclic guest molecule, for example, can effectively compete against the self-dimerization of a molecular clip host to form a different inclusion complex researchgate.net.

Research findings highlight the importance of understanding the competition between different assembly pathways. A thermodynamic model can help unravel the competition between anti-cooperative and cooperative pathways, showing how buffering of monomers into small, anti-cooperative species can affect the formation of elongated assemblies ru.nlresearchgate.netnih.gov.

Here is a simplified representation of the characteristics:

| Feature | Cooperative Assembly | Competitive Assembly |

| Nucleation | Often involves an initial barrier | Multiple pathways or components vie for monomers |

| Growth | Rapid elongation after nucleation | Outcome depends on relative rates and interactions |

| Result | Well-defined structures above a threshold | Potential for multiple structures or mixed assemblies |

| Cooperativity | Positive cooperativity rsc.org | Can involve anti-cooperativity ru.nl |

Prediction of Stacking Fidelity and Structural Regularity

Factors influencing stacking fidelity and regularity include:

Molecular Design: The shape, size, and functional groups of the molecules are critical for directing assembly through specific non-covalent interactions pnas.orgresearchgate.net. Ingenious architectural designs, such as clip-like molecules, have been developed to enable precise spatial control over assembly patterns researchgate.net.

Non-covalent Interactions: The balance and directionality of interactions like π-π stacking, hydrogen bonding, van der Waals forces, and electrostatic interactions dictate how molecules arrange themselves pnas.orgresearchgate.netresearchgate.net. Face-to-face stacking of aromatic rings is a common strategy, although the weak and context-sensitive nature of van der Waals forces can pose challenges researchgate.netresearchgate.net.

Environmental Factors: Conditions such as temperature, solvent, and concentration significantly influence the self-assembly process and the resulting structures researchgate.net. For instance, temperature-triggered assembly has been used to control the order and growth of molecular arrays pku.edu.cnnih.gov.

Kinetic vs. Thermodynamic Control: The assembly process can be under kinetic or thermodynamic control, leading to different outcomes. Kinetic control might result in metastable structures, while thermodynamic control favors the most stable assembly researchgate.netresearchgate.net.

Computational studies play an increasingly important role in predicting assembly behavior and structural outcomes researchgate.netferglab.comresearchgate.net. Techniques like molecular dynamics simulations and theoretical modeling can provide insights into the forces and pathways involved in self-assembly, aiding the design of molecules with desired assembly properties ferglab.comresearchgate.net. Multi-fidelity active learning strategies are being explored to fuse computational and experimental data for improved predictive models of supramolecular aggregate assembly ferglab.comscispace.com.

Achieving high structural regularity and stacking fidelity is essential for the performance of supramolecular materials in applications like organic electronics and molecular filtration ru.nlliverpool.ac.uk. Controlling molecular packing accurately is key to achieving well-organized arrangements of building blocks pku.edu.cn.

Compound Names and PubChem CIDs

While the article focuses on the concept of "Molecular this compound" and supramolecular assembly rather than a single compound named "this compound," research in this area involves various molecules designed to self-assemble. Identifying specific molecules discussed in the search results and finding their PubChem CIDs provides concrete examples related to the concepts.

Based on the search results, some examples of molecules or classes of molecules discussed in the context of supramolecular assembly and stacking include:

π-conjugated molecules ru.nl

Amphiphilic molecules ru.nlwpmucdn.com

Molecular clips researchgate.netresearchgate.net

Perylene Diimide (PDI) derivatives exaly.com

Benzothieno[3,2-b]benzothiophene (BTBT) derivatives pku.edu.cn

Pillar[n]arenes iucr.org

Cyclic peptides researchgate.netacs.org

Nanographene molecules (e.g., triangulenes) aps.org

Platinum(II) complexes ru.nlresearchgate.netnih.gov

Applications and Future Directions of Tetris Inspired Chemical Systems

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous, crystalline polymers with highly ordered structures, making them ideal candidates for the application of "Tetris"-like design principles. nih.gov The integration of specific molecular units, such as porphyrins, into COF structures allows for the creation of materials with tailored properties for a variety of applications, including catalysis and optoelectronics. rsc.orgacs.orgnih.gov

The design of porphyrin-based COFs involves the careful selection of molecular building blocks and linkage chemistry to control the resulting framework's topology and properties. rsc.org Porphyrins, with their rigid, planar structure, act as "this compound" pieces that can be arranged in a predictable manner to form well-defined porous architectures. nih.govrsc.org The modular nature of COF synthesis allows for the judicious alignment of porphyrin moieties within the framework at precise positions. rsc.org

Key design strategies include:

Symmetry of Building Blocks: The use of tetratopic porphyrin building blocks with D4h symmetry, combined with linear linkers, can generate 2D COFs with square-shaped channels. rsc.org

Interlayer Interactions: Enhancing intra- and interlayer interactions through mechanisms like complementary π-π stacking and hydrogen bonding can improve the crystallinity, porosity, and stability of the resulting COF. rsc.org

A notable example is the construction of a 2D porphyrin-based COF through the condensation of zinc 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP) and zinc 5,10,15,20-tetra(4-formylphenyl)porphyrin (TFPP). This process results in a crystalline framework with tetragonal micropores. nih.gov

Table 1: Design Parameters for Porphyrin COFs

| Design Parameter | Influence on COF Structure | Example |

|---|---|---|

| Building Block Symmetry | Determines the overall topology of the framework. | Tetratopic porphyrins (D4h symmetry) combined with linear linkers lead to a 2D sql topology. rsc.org |

| Linker Length | Controls the pore size of the COF. | Using a longer linear linker like 2,3,4,5-tetrahydroxy anthracene (THAn) instead of terephthalaldehyde (TPA) increases the pore size. rsc.org |

| Inter- and Intralayer Interactions | Enhances crystallinity, porosity, and stability. | Complementary π interactions and intralayer hydrogen bonding improve framework robustness. rsc.org |

The precise arrangement of porphyrin "this compound" units directly impacts the porosity and functionality of the COF material. The high surface area and tunable porosity of porphyrin-based COFs make them highly effective for applications such as gas storage and catalysis. rsc.orgacs.org The ordered arrangement of porphyrin macrocycles creates well-defined channels and pores that can be tailored for specific guest molecules. rsc.org

Furthermore, the inherent properties of porphyrins, such as their excellent optoelectronic characteristics, can be imparted to the COF. rsc.org This has led to the development of porphyrin-based COFs for applications in optoelectronic devices, including near-infrared detection. nih.gov For example, a porphyrin-based COF, TAPP-TFPP-COF, exhibits enhanced electrical conductivity after iodine doping and shows high sensitivity to near-infrared irradiation, making it a promising material for photodetectors. nih.gov

The incorporation of porphyrins into COFs can also enhance their catalytic activity. The high porosity facilitates mass transfer and adsorption of reactants, while the well-defined structure exposes a high density of active catalytic sites. rsc.orgacs.org

Advanced Nanomaterials and Nanodevice Fabrication

The principles of "molecular this compound" extend to the fabrication of advanced nanomaterials where the self-assembly of nano-scale building blocks into ordered superstructures is crucial for achieving desired functionalities.

Elongated pentagonal bipyramids, a type of Johnson solid, are fascinating building blocks for creating complex crystalline lattices through self-assembly. wikipedia.org The optimal packing of these non-trivially shaped nanoparticles presents a geometric challenge analogous to a complex game of this compound. u-psud.fr When crystallized, these gold bipyramids with five-fold symmetry form a triclinic lattice, which is the lowest possible symmetry for a crystal. u-psud.fr

This self-assembly process is driven by the minimization of interfacial free energies and the maximization of packing density. uu.nl Even small truncations at the tips of the bipyramids can significantly alter the symmetry of the resulting superlattice, highlighting the critical importance of precise shape control in the bottom-up fabrication of functional materials. uu.nl

The arrangement of nanoparticles in a crystalline lattice has profound effects on the material's optical properties. The collective interactions of nanoparticles in periodic arrays can give rise to surface lattice resonances (SLRs), which are high-Q in-plane diffractive modes. researchgate.netopticaopen.org These resonances are highly sensitive to the surrounding dielectric environment, making them suitable for sensing applications. researchgate.net

By carefully engineering the crystalline architecture, including the size, shape, and lattice constant of the nanoparticles, the optical response of the material can be precisely tuned. researchgate.netescholarship.org For instance, structuring metallic and magnetic materials at the subwavelength scale allows for extreme confinement and versatile design of electromagnetic field modes, which can be used to enhance magneto-optical responses. researchgate.net The crystalline arrangement can also influence the mechanical properties of nanocomposites by affecting the spherulite morphology and lamellar growth mechanisms. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metallic surfaces. mdpi.comcambridge.orgrsc.org The design of SERS substrates with well-ordered assemblies of nanoparticles is crucial for achieving high sensitivity and reproducibility. cambridge.orgnih.gov

The "hot spots," regions of highly enhanced electromagnetic fields, are critical for SERS enhancement and are often located in the nanogaps between adjacent nanoparticles. nih.gov The controlled self-assembly of nanoparticles, such as gold helicoids, into ordered arrays can create a homogeneous distribution of these hot spots, leading to more uniform and intense SERS signals. acs.org The unique shape of the nanoparticles can facilitate high-density packing, further contributing to the enhancement. acs.org

Optofluidic devices integrated with SERS detection systems offer advantages such as efficient mixing of analytes and SERS enhancers, leading to higher reproducibility and larger signal enhancements. cambridge.org

Rational Design of Catalytic Systems

Engineering Active Sites through Precisely Assembled Molecular Scaffolds

The engineering of active sites with atomic precision is a cornerstone of rational catalyst design. Molecular scaffolds provide a framework for the precise positioning of catalytic functionalities, much like the individual blocks in "this compound" coming together to form a coherent structure. These scaffolds can be constructed from various materials, including proteins and porous organic polymers. biorxiv.orgnih.gov

Protein scaffolds, for instance, offer an unparalleled level of control over the three-dimensional arrangement of active site residues. biorxiv.orgnih.gov By manipulating the amino acid sequence, researchers can create enzymes with novel catalytic activities. nih.govpsu.edu This was demonstrated in a study where a new enzyme, evMBL8, was created by modifying an existing protein scaffold. The engineered enzyme exhibited a new catalytic activity for the hydrolysis of cefotaxime, a reaction the original protein could not perform. nih.govpsu.edu

Porous organic scaffolds, such as metal-organic frameworks (MOFs), also serve as excellent platforms for engineering catalytic sites. nih.gov These materials possess a high degree of tunability, allowing for the systematic variation of pore size, shape, and chemical functionality. A recent study showcased the design of Frustrated Lewis Pair (FLP) active sites within a porous organic scaffold for the catalytic hydrogenation of CO2. By creating a library of 25,000 immobilized FLPs, researchers were able to identify key design principles for highly active catalysts. nih.gov

The following table summarizes key parameters from the aforementioned study on engineering FLP active sites in porous organic scaffolds.

| Parameter | Description | Significance in Catalyst Design |

| Lewis Acid Strength | The ability of the boron-containing site to accept an electron pair. | A crucial factor in activating the CO2 molecule. |

| Lewis Base Strength | The ability of the nitrogen site to donate an electron pair. | Essential for the heterolytic cleavage of H2. |

| Spatial Arrangement | The distance and orientation between the Lewis acid and base sites. | Determines the "frustration" of the Lewis pair and its reactivity. |

| Pore Environment | The chemical and physical properties of the scaffold's pores. | Influences substrate diffusion and product selectivity. |

Theoretical Prediction of Molecular Binding Architectures in Catalysis

Theoretical and computational methods are indispensable tools in the rational design of catalysts, allowing for the prediction of molecular binding and the elucidation of reaction mechanisms at the atomic level. mdpi.comrsc.org Techniques such as Density Functional Theory (DFT) and other quantum mechanical simulations have become central to computational catalysis. mdpi.com These methods provide insights into the electronic structure of catalysts and help identify the key descriptors that govern catalytic activity. mdpi.com

Machine learning is also emerging as a powerful tool for accelerating catalyst discovery. rsc.orgacs.org By training models on large datasets of computational or experimental data, it is possible to predict the properties of new catalyst candidates without the need for expensive and time-consuming quantum mechanical calculations. rsc.org For example, machine learning models can be used to predict the binding energy of molecules to a catalyst's surface, a key indicator of its potential activity. acs.org A recent study demonstrated the feasibility of using a machine learning approach to predict the binding energy and structural information of CO adsorption on iron porphyrin directly from vibrational spectra. acs.org

The table below illustrates the general workflow of theoretical modeling in catalyst design.

| Step | Description | Computational Tools |

| 1. Model Building | Construction of a molecular model that accurately represents the catalyst system. | Molecular modeling software |

| 2. Mechanism Study | Investigation of the catalytic reaction mechanisms to understand the reaction pathways. | Quantum mechanical simulations (e.g., DFT) |

| 3. Descriptor Identification | Identification of key properties (descriptors) that correlate with catalytic activity. | Data analysis and correlation studies |

| 4. Material Screening | Screening of a large number of candidate materials based on the identified descriptors. | High-throughput computational screening |

| 5. Experimental Validation | Experimental synthesis and testing of the most promising catalyst candidates to validate theoretical predictions. | Laboratory experiments |

Challenges and Opportunities in Complex Molecular System Design

The design of complex molecular systems, while holding immense promise, is not without its challenges. One of the primary hurdles is the sheer complexity of the systems themselves. nih.gov As the size and intricacy of molecular systems increase, so too does the computational cost of simulating their behavior. nih.gov This is particularly true for biomolecular systems, where the large number of atoms and the long timescales of biological processes present significant challenges for molecular dynamics simulations. nih.gov

Another significant challenge is the lack of accurate and comprehensive property models. researchgate.net To design a product with specific functions, it is necessary to have models that can predict the properties of different molecular arrangements. However, for many complex systems, such models are either nonexistent or not sufficiently accurate. researchgate.net This is a major bottleneck in the computer-aided molecular design (CAMD) process. researchgate.net

Despite these challenges, there are also numerous opportunities for advancement. The continued growth in computing power, coupled with the development of more efficient algorithms, is enabling the simulation of increasingly complex systems. rsc.org Furthermore, the integration of machine learning and artificial intelligence into the design process has the potential to overcome some of the limitations of traditional computational methods. nih.gov

Outlook for Bio-Inspired and Biomimetic Chemical "this compound" Systems

The future of complex molecular system design is increasingly looking towards nature for inspiration. mdpi.comroyalsocietypublishing.org Biological systems are masters of molecular assembly, creating intricate and highly functional structures with remarkable precision. electrochem.org By mimicking these natural design principles, researchers are developing new bio-inspired and biomimetic materials with a wide range of applications. mdpi.com

In the realm of catalysis, for example, there is a growing interest in developing artificial enzymes that can replicate the high efficiency and selectivity of their natural counterparts. winssolutions.org These "nanozymes" have the potential to revolutionize fields such as medicine and green chemistry. nih.gov The rational design of these systems involves understanding the structure-function relationships of natural enzymes and then using that knowledge to create synthetic catalysts with tailored properties. acs.org

Biomimetic membranes are another area of active research. acs.org By emulating the structure of biological cell membranes, scientists are creating new materials for applications such as water purification and selective separations. acs.org These membranes often incorporate artificial channels that mimic the function of natural membrane proteins, allowing for highly efficient and selective transport of molecules. acs.org

The "this compound"-like assembly of molecular components is a central theme in both bio-inspired and biomimetic systems. Just as the different shaped blocks in the game must be fit together in a precise manner, so too must the molecular building blocks of these systems be assembled with a high degree of control. The continued development of new tools and techniques for molecular assembly will be crucial for realizing the full potential of this exciting field.

Q & A

Q. How is Tetris operationalized as an experimental paradigm in cognitive psychology studies?

this compound is employed to investigate cognitive processes like spatial reasoning, attention, and skill acquisition. Researchers design experiments using controlled gameplay sessions, often integrating eye-tracking to monitor visual attention patterns and EEG to measure neural activity during problem-solving tasks. For longitudinal studies, participants' performance metrics (e.g., score progression, rotation efficiency) are tracked to assess skill acquisition over time .

Q. What are the methodological considerations for ensuring reproducibility in this compound-based experiments?

Reproducibility requires strict protocol standardization:

- Game version consistency : Use open-source this compound implementations (e.g., this compound Classic) to avoid algorithmic variability.

- Data logging : Capture detailed game logs (e.g., block sequences, timing) and participant inputs for replication.

- Supplementary materials : Publish code, raw data, and analysis scripts in repositories like GitHub or Zenodo .

Q. How can researchers mitigate the "this compound effect" (persistent mental imagery) as a confounding variable?

Control groups with non-spatial games (e.g., word puzzles) are used to isolate this compound-specific cognitive effects. Post-session surveys quantify subjective experiences of mental imagery, while pre/post cognitive tests (e.g., mental rotation tasks) measure residual impacts .

Q. What statistical methods are appropriate for analyzing skill progression in this compound gameplay?

Linear mixed-effects models account for individual differences in learning rates. Survival analysis can evaluate persistence in overcoming "game over" thresholds, and time-series clustering identifies common performance trajectories .

Advanced Research Questions

Q. How can swarm intelligence algorithms improve this compound-playing AI agents?

Particle Swarm Optimization (PSO) trains neural networks to evaluate board states by optimizing weight parameters. Agents are evaluated via survival time and lines cleared. Comparative studies show PSO-based agents achieve 30% longer survival than rule-based systems but require balancing exploration-exploitation trade-offs .

Q. What are the advantages of Approximate Modified Policy Iteration (AMPI) over traditional reinforcement learning in this compound AI?

AMPI combines value iteration and policy optimization, enabling faster convergence in high-dimensional state spaces. In this compound, classification-based AMPI (CBMPI) reduces sample complexity by 40% compared to fitted-Q iteration, achieving state-of-the-art scores while using fewer training episodes .

Q. How can cluster analysis methodologies resolve contradictions in this compound player behavior studies?

Cross-algorithm validation (e.g., k-means, hierarchical clustering) identifies robust player typologies. Visualization tools like "this compound-like" matrices compare classification consistency across algorithms, with silhouette scores quantifying cluster cohesion. This approach revealed three dominant player strategies: risk-averse, adaptive, and speed-prioritizing .

Q. What computational strategies address memory inefficiency in large-scale this compound AI simulations?

Tensor-sharing frameworks (e.g., this compound) reduce redundancy by 93% in serverless inference environments. Techniques include parameter freezing for shared layers and dynamic memory allocation based on game-state complexity. Benchmarks show 30× increased function density without performance loss .

Q. How do adaptive biocybernetic loops enhance this compound-based neurofeedback training?

EEG-measured cognitive load (e.g., theta/beta ratios) dynamically adjusts game difficulty. In controlled trials, adaptive systems improved participants' attention span by 25% compared to static difficulty settings. Validation requires pre/post neuropsychological assessments and control groups using sham feedback .

Q. What ethical frameworks guide human subject research in this compound-related cognitive experiments?

Protocols must address:

- Informed consent : Disclose potential this compound effect impacts.

- Data anonymization : Mask participant identifiers in gameplay logs.

- Debriefing : Provide post-study resources for managing persistent mental imagery.

Institutional Review Boards (IRBs) often require pilot studies to quantify adverse effects before full-scale trials .

Methodological Guidelines

- Experimental Design : Use factorial designs to isolate variables (e.g., block rotation speed vs. preview window size) .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

- Algorithm Validation : Compare AI agents against human benchmarks and open-source baselines (e.g., Pierre Dellacherie’s algorithm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.